Silane, dimethyl(pentafluorophenyl)(2-phenylethenyl)-
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Overview
Description
Silane, dimethyl(pentafluorophenyl)(2-phenylethenyl)- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a pentafluorophenyl group and a 2-phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dimethyl(pentafluorophenyl)(2-phenylethenyl)- typically involves the reaction of dimethylchlorosilane with pentafluorophenyl lithium and 2-phenylethenyl lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent quality and high yield. Purification steps, such as distillation or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Silane, dimethyl(pentafluorophenyl)(2-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane group to a silyl hydride.
Substitution: The pentafluorophenyl and 2-phenylethenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react under mild conditions, often in the presence of a catalyst.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silyl hydrides.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Silane, dimethyl(pentafluorophenyl)(2-phenylethenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Medicine: Investigated for its potential use in medical imaging and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Silane, dimethyl(pentafluorophenyl)(2-phenylethenyl)- involves its interaction with various molecular targets. The silane group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. The pentafluorophenyl and 2-phenylethenyl groups can participate in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Trimethoxy(pentafluorophenyl)silane: Similar in structure but with methoxy groups instead of dimethyl groups.
Tris(pentafluorophenyl)borane: Contains three pentafluorophenyl groups bonded to boron instead of silicon.
Uniqueness
Silane, dimethyl(pentafluorophenyl)(2-phenylethenyl)- is unique due to the combination of its silane group with both pentafluorophenyl and 2-phenylethenyl groups. This unique structure imparts distinct chemical properties, making it valuable for specific applications in synthesis and material science.
Properties
CAS No. |
21673-46-1 |
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Molecular Formula |
C16H13F5Si |
Molecular Weight |
328.35 g/mol |
IUPAC Name |
dimethyl-(2,3,4,5,6-pentafluorophenyl)-(2-phenylethenyl)silane |
InChI |
InChI=1S/C16H13F5Si/c1-22(2,9-8-10-6-4-3-5-7-10)16-14(20)12(18)11(17)13(19)15(16)21/h3-9H,1-2H3 |
InChI Key |
DNDMMTGLSQZGLF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C=CC1=CC=CC=C1)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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